4-(Tert-butoxy)-3-chlorophenol
Description
4-(Tert-Butoxy)-3-chlorophenol is a phenolic compound featuring a chlorine atom at the 3-position and a tert-butoxy group (-O-C(CH₃)₃) at the 4-position of the benzene ring. The tert-butoxy group introduces steric bulk and moderate electron-donating effects via resonance, while the chlorine atom exerts an electron-withdrawing inductive effect. These substituents influence the compound’s acidity, solubility, and reactivity. The molecular formula is C₁₀H₁₃ClO₂, with a theoretical molar mass of 200.45 g/mol (calculated).
Properties
Molecular Formula |
C10H13ClO2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-chloro-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6,12H,1-3H3 |
InChI Key |
FGKKJIKMIZGJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(tert-butoxy)-3-chlorophenol typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethylbenzene. Sulfuric acid mixed with quaternary amine, such as benzyltriethylammonium chloride, is used as the catalyst .
Industrial Production Methods
In industrial settings, the production of 4-(tert-butoxy)-3-chlorophenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-(Tert-butoxy)-3-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)-3-chlorophenol involves its interaction with molecular targets and pathways. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that can interact with various biomolecules. The chlorine atom can participate in substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
3-Chlorophenol (CAS 108-43-0)
- Molecular Formula : C₆H₅ClO
- Molar Mass : 128.56 g/mol
- Physical Properties : Colorless to pale yellow solid; boiling point ~214°C; density 1.268 g/cm³.
- Acidity : pKa ~8.8 (estimated), reflecting the electron-withdrawing effect of chlorine.
- Key Differences: Simpler structure lacking bulky substituents, leading to higher volatility and lower lipophilicity. Higher acidity compared to 4-(tert-butoxy)-3-chlorophenol due to the absence of electron-donating groups. Widely used as an intermediate in chemical synthesis, whereas the tert-butoxy analog’s applications are less documented .
4-tert-Butyl-3-Chlorophenol (CAS 34593-73-2)
- Molecular Formula : C₁₀H₁₃ClO
- Molar Mass : 184.66 g/mol
- Physical Properties : Boiling point 272.1°C; density 1.109 g/cm³.
- Acidity: pKa 9.22, indicating reduced acidity compared to 3-chlorophenol due to the electron-donating tert-butyl group.
- Key Differences: The tert-butyl group (-C(CH₃)₃) is purely alkyl, providing stronger electron donation via induction than the tert-butoxy group. Higher boiling point than 3-chlorophenol due to increased molecular weight and steric hindrance. Steric effects may reduce reactivity in substitution reactions compared to the tert-butoxy analog .
Tert-Butyl-4-Methoxyphenol
- Molecular Formula : C₁₁H₁₆O₂ (estimated)
- Key Differences: The methoxy (-OCH₃) group is a stronger electron donor than tert-butoxy, further lowering acidity. Safety protocols (e.g., ventilation, PPE) align with phenolic compounds, suggesting similar handling requirements for 4-(tert-butoxy)-3-chlorophenol .
Data Table: Comparative Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | pKa | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 4-(tert-Butoxy)-3-chlorophenol | C₁₀H₁₃ClO₂ | 200.45 (calc.) | N/A | N/A | N/A |
| 3-Chlorophenol | C₆H₅ClO | 128.56 | ~8.8 | 214 | 1.268 |
| 4-tert-Butyl-3-chlorophenol | C₁₀H₁₃ClO | 184.66 | 9.22 | 272.1 | 1.109 |
Key Findings and Implications
Acidity Trends: The tert-butoxy group in 4-(tert-butoxy)-3-chlorophenol likely results in a pKa closer to 9.22 (as seen in its tert-butyl analog), balancing the electron-withdrawing chlorine and electron-donating tert-butoxy effects. This makes it less acidic than 3-chlorophenol but comparable to 4-tert-butyl-3-chlorophenol .
However, steric bulk may limit membrane permeability .
Synthetic Utility : The tert-butoxy group could serve as a protecting group in organic synthesis, while the chlorine atom offers a site for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
